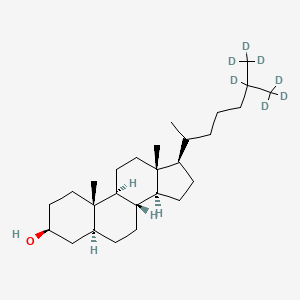

5alpha-Cholestan-3beta-ol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H48O |

|---|---|

Molecular Weight |

395.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1/i1D3,2D3,18D |

InChI Key |

QYIXCDOBOSTCEI-ZZTDDLELSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

The Significance of Stable Isotope Labeled Sterols in Biochemical Investigations

Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (a heavy isotope of hydrogen), are foundational to modern biochemical and metabolic research. rsc.orgcapes.gov.br Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for routine laboratory use and in certain clinical research settings. nih.gov The key to their utility lies in the mass difference between the labeled and unlabeled (endogenous) compound. This mass difference allows for their simultaneous detection and differentiation by mass spectrometry. rsc.org

In the context of sterol analysis, which includes a vast array of structurally similar molecules, the use of stable isotope-labeled internal standards is paramount for accurate quantification. capes.gov.brnih.gov These standards, which are chemically identical to the analyte of interest but have a different mass, are added to a sample at a known concentration at the beginning of the analytical process. They experience the same sample preparation steps, including extraction and derivatization, and potential for loss as the target analyte. By comparing the mass spectrometer's signal of the analyte to that of the internal standard, researchers can correct for variations in sample handling and instrument response, leading to highly reliable and reproducible results. rsc.orgnih.gov

Beyond quantification, deuterated sterols are invaluable as tracers in metabolic studies. researchgate.net By introducing a labeled sterol into a biological system, scientists can track its conversion into various metabolites over time. This provides a dynamic view of metabolic pathways, helping to elucidate the complex network of enzymatic reactions that govern sterol synthesis and catabolism. researchgate.net

An Overview of 5alpha Cholestan 3beta Ol D7 As a Pivotal Reference and Tracer Compound

5alpha-Cholestan-3beta-ol-d7 is the deuterated analogue of 5alpha-Cholestan-3beta-ol (also known as dihydrocholesterol), a saturated sterol formed from the biohydrogenation of cholesterol in the gut. nih.gov As a stable isotope-labeled compound, this compound serves primarily as an internal standard for the quantitative analysis of 5alpha-Cholestan-3beta-ol and other related sterols in various biological matrices, such as plasma, feces, and tissues. capes.gov.brnih.gov

Its chemical properties, being nearly identical to the endogenous compound, ensure that it behaves similarly during chromatographic separation and ionization in the mass spectrometer. rsc.org This co-elution is a desirable characteristic for an internal standard, as it helps to minimize the impact of matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte. nih.gov The seven deuterium (B1214612) atoms in this compound provide a significant mass shift, ensuring that its mass spectral signal is clearly distinguishable from that of the unlabeled analyte and other naturally occurring isotopes. rsc.org

While specific published studies extensively detailing the use of this compound as a metabolic tracer are not abundant in publicly available literature, its properties make it a suitable candidate for such investigations. For instance, it could be used to trace the metabolic fate of dietary 5alpha-cholestanol and understand its absorption, distribution, and excretion.

Historical Context of Deuterated Sterol Applications in Metabolic and Analytical Sciences

Regio- and Stereoselective Synthesis of Deuterium-Enriched Sterol Derivatives

The chemical synthesis of deuterated sterols offers the advantage of placing deuterium atoms at specific positions within the molecule, which is crucial for detailed mechanistic studies.

Chemical Precursors and Reaction Pathways for Deuterium Incorporation

The synthesis of deuterated cholestanols often starts from readily available sterol precursors like cholesterol. A variety of chemical reactions are employed to introduce deuterium. For instance, the synthesis of heptadeuterated 2,2,4,4,5,7,7-d7-cholestane has been achieved from cholesterol. scielo.br This process involves initial oxidation of cholesterol to produce 4-cholesten-3,6-dione. scielo.br

Key reaction pathways for deuterium incorporation include:

Catalytic Exchange Reactions: Early methods involved the exchange of hydrogen for deuterium in the presence of a platinum catalyst and a deuterium source like deuterated acetic acid. arkat-usa.org However, these methods often provided little control over the specific location and degree of deuterium incorporation. arkat-usa.org

Reduction of Enones and Ketones: A common strategy involves the reduction of a ketone or an enone with a deuterated reducing agent. For example, Δ4-cholesten-3-one can be converted to its enol acetate, which is then reduced with sodium borodeuteride in a deuterated solvent to yield cholesterol-3,4-d2. capes.gov.br

Base-Catalyzed Exchange: Δ4-cholesten-3-one can undergo base-catalyzed exchange in a deuterated solvent like ethanol-O-d1 to produce Δ4-cholesten-3-one-2,2,4,6,6-d5. capes.gov.br

The choice of precursor and reaction pathway is dictated by the desired location of the deuterium atoms and the required stereochemistry.

Site-Specific Deuteration Methodologies for Sterol Analogues

Achieving site-specific deuteration with defined stereochemistry is a significant challenge in steroid chemistry. arkat-usa.org Methodologies have been developed to introduce deuterium at various positions in the sterol nucleus and side chain.

For example, to synthesize cholesterol-7α-d, a multi-step process can be employed starting from an appropriate precursor. This can involve the stereoselective deuteration of an enol, followed by reduction of a ketone and subsequent dehydration to restore the double bond. arkat-usa.org Similarly, the synthesis of the 7β-isomer can be achieved through acid-catalyzed H-D exchange, followed by bromination and reduction steps. arkat-usa.org

The synthesis of plant sterols with labeled side chains has also been reported. For instance, 25-(2)H-Stigmasterol was synthesized by coupling a deuterated sulfone synthon with a steroidal aldehyde derived from stigmasterol. nih.govacs.org This approach allows for the introduction of a labeled side chain in a controlled manner. nih.govacs.org

Biosynthetic Production of Uniformly Deuterated Sterols

An alternative to chemical synthesis is the biosynthetic production of deuterated sterols, which typically results in uniform labeling of the molecule. This approach is particularly useful for applications requiring large quantities of deuterated material for techniques like neutron scattering. rsc.orgrsc.org

Microbial Engineering for Enhanced Deuterated Sterol Accumulation

Microorganisms, particularly yeast such as Saccharomyces cerevisiae, can be engineered to produce specific sterols in high yields. rsc.orgrsc.org By modifying the sterol biosynthesis pathway, strains can be created that accumulate a desired product, such as cholesterol. rsc.orgrsc.org These engineered microbes are then cultured in a medium containing a high percentage of deuterium oxide (heavy water). rsc.orgrsc.organsto.gov.au

The use of a protiated carbon source, like glucose, in combination with heavy water allows for high levels of deuterium incorporation (often exceeding 80%) into the sterol molecules. rsc.orgrsc.org Further optimization of culture conditions, such as fed-batch strategies, can increase the biosynthetic yield of the deuterated sterol. rsc.org

Biotransformation Pathways for Deuterium Labeling within Biological Systems

Within the microbial host, the deuterium from the heavy water is incorporated into the sterol backbone through the regular metabolic pathways. Squalene (B77637), the universal precursor to sterols, is synthesized from smaller building blocks that have incorporated deuterium. rsc.orgrsc.org The enzymes of the sterol biosynthetic pathway then convert the deuterated squalene into the final deuterated sterol product. rsc.orgrsc.org

The reducing cofactor NADPH, which is involved in multiple steps of sterol biosynthesis, plays a key role in deuterium incorporation. The protons used by NADPH can exchange with the deuterons from the heavy water, leading to the transfer of deuterium into the sterol molecule during reductive steps. rsc.orgrsc.org

Advanced Spectroscopic and Spectrometric Techniques for Isotopic Purity and Localization Analysis

Once a deuterated sterol has been synthesized, it is crucial to determine its isotopic purity and the location of the deuterium atoms. Several advanced analytical techniques are employed for this purpose.

| Analytical Technique | Application in Deuterated Sterol Analysis |

| Mass Spectrometry (MS) | Determines the molecular weight of the deuterated sterol and the overall degree of deuterium incorporation. Fragmentation analysis can provide some information on the location of the labels. arkat-usa.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying different sterols and their deuterated isotopologues. It is widely used for quantitative analysis of deuterated sterols in biological samples. scielo.brnih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to observe the disappearance of signals corresponding to the positions where deuterium has been incorporated. ²H NMR directly detects the deuterium nuclei, providing unambiguous information about their location and stereochemistry. nih.gov¹³C NMR can also be used to analyze site-specific deuteration levels. rsc.orgrsc.org |

| Infrared (IR) Spectroscopy | The carbon-deuterium (C-D) bond has a characteristic stretching vibration at a lower frequency (around 2100 cm⁻¹) than the carbon-hydrogen (C-H) bond. This allows for the detection of deuterium incorporation and can be used for semi-quantitative analysis. arkat-usa.org |

| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | A vibrational imaging technique that can be used to visualize the distribution of deuterated molecules within cells and tissues with high chemical specificity. cardiff.ac.uk |

These techniques, often used in combination, provide a comprehensive characterization of the synthesized deuterated sterols, ensuring their suitability for their intended applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for determining the specific sites of deuterium incorporation in isotopically labeled compounds. In the context of 5alpha-Cholestan-3beta-ol-d7, both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed to provide a comprehensive picture of the deuterium distribution.

In a ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts, where protons would normally appear in the unlabeled analogue, provides direct evidence of deuterium substitution. For instance, if the seven deuterium atoms in this compound are located on the terminal isopropyl group and adjacent carbons of the side chain, the corresponding proton signals would be absent or significantly diminished in the ¹H NMR spectrum. The integration of the remaining proton signals can be used to quantify the extent of deuteration at specific sites.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. The resulting spectrum shows signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides unambiguous confirmation of the deuteration sites. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be adapted to further confirm the positions of the deuterium atoms by correlating the deuterium nuclei with neighboring protons and carbons.

Representative ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Assignment (Hypothetical) | Expected Integration (Protons) |

| 3.61 | m | H-3 | 1 |

| 0.92 | d | C21-H₃ | 3 |

| 0.86 | s | C19-H₃ | 3 |

| 0.64 | s | C18-H₃ | 3 |

| Absent | - | C26-H₃, C27-H₃, C25-H | 0 |

Representative ²H NMR Data for this compound:

| Chemical Shift (ppm) | Assignment (Hypothetical) |

| 0.87 | D-26, D-27 |

| 1.52 | D-25 |

High-Resolution Mass Spectrometry for Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic enrichment of deuterated compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the differentiation of ions with very similar mass-to-charge ratios. This capability is crucial for confirming the incorporation of the desired number of deuterium atoms and for assessing the isotopic purity of the sample. nih.govthermofisher.com

When analyzing this compound by HRMS, the molecular ion peak will be observed at a mass corresponding to the addition of seven deuterium atoms and the subtraction of seven protons from the unlabeled molecular formula. The high mass accuracy of the instrument confirms the elemental composition of the deuterated molecule.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion cluster, which provides detailed information about the isotopic distribution. The relative intensities of the M+1, M+2, etc., peaks can be compared to theoretical distributions to confirm the level of isotopic enrichment. This is particularly important for ensuring that the deuterated standard will be effective for quantitative analysis in tracer studies.

Hypothetical High-Resolution Mass Spectrometry Data for this compound:

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 396.4235 | 396.4231 | -1.0 |

| [M-H₂O+H]⁺ | 378.4129 | 378.4125 | -1.1 |

Quantitative Analysis of Deuteration Levels and Isotopic Ratios

The quantitative analysis of deuteration levels and isotopic ratios is a critical final step in the characterization of this compound. This analysis provides a precise measure of the average number of deuterium atoms per molecule and the distribution of different isotopologues (molecules with different numbers of deuterium atoms). This information is vital for applications where the deuterated compound is used as an internal standard for mass spectrometry-based quantification.

This quantitative analysis is typically performed using HRMS. By analyzing the high-resolution mass spectrum of the molecular ion region, the relative abundances of the unlabeled compound (M), and the various deuterated species (M+1, M+2, ... M+7) can be determined. From this data, the isotopic enrichment can be calculated.

The isotopic purity is often expressed as "atom percent excess," which indicates the percentage of the labeled positions that are occupied by a deuterium atom. For a highly enriched sample of this compound, the expectation is that the M+7 isotopologue will be the most abundant species.

Example of Isotopic Ratio Analysis for this compound by HRMS:

| Isotopologue | Relative Abundance (%) |

| M+0 (Unlabeled) | 0.1 |

| M+1 | 0.2 |

| M+2 | 0.5 |

| M+3 | 1.2 |

| M+4 | 3.5 |

| M+5 | 10.5 |

| M+6 | 25.0 |

| M+7 | 59.0 |

This data would indicate a high level of deuteration, with the majority of the molecules containing the desired seven deuterium atoms. The presence of lower mass isotopologues reflects the incomplete nature of the deuteration reaction.

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (IDMS) in Sterol Analysis

Stable Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the precise quantification of analytes in complex mixtures. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This "internal standard" has nearly identical chemical and physical properties to the endogenous, unlabeled analyte. researchgate.net Consequently, it experiences the same losses during sample extraction, purification, and derivatization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for procedural variations. researchgate.netnih.gov

Method Development for Absolute Quantification of Sterols

For the absolute quantification of sterols, a method is developed where a known amount of a stable isotope-labeled internal standard, such as this compound, is added to the sample. nih.gov This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 5alpha-Cholestan-3beta-ol (dihydrocholesterol), and other related sterols. aocs.orgnih.gov The development of such a method involves several key steps:

Selection of Internal Standard: The chosen standard must be chemically identical to the analyte but with a distinct mass. This compound fulfills this by incorporating seven deuterium atoms, increasing its mass without significantly altering its chemical behavior.

Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native sterol and a fixed concentration of the deuterated internal standard.

Sample Preparation: The sample is spiked with the internal standard, followed by hydrolysis (saponification) to release free sterols from their esterified forms, extraction of the unsaponifiable fraction, and derivatization to enhance volatility for analysis. aocs.orgmdpi.com

Mass Spectrometric Analysis: The ratio of the ion intensity of the native sterol to the deuterated standard is measured. This ratio is then used to determine the concentration of the native sterol in the original sample by referencing the calibration curve.

This IDMS approach is considered the gold standard for sterol quantification, providing high precision and accuracy, which is essential for clinical diagnostics and food analysis. nih.govspringernature.com

Internal Standardization Protocols in Complex Biological Matrices

The use of this compound as an internal standard is particularly advantageous in complex biological matrices like plasma, serum, or tissue extracts. nih.govresearchgate.net These matrices contain numerous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the analyte in the mass spectrometer. researchgate.net

A stable isotope-labeled internal standard co-elutes chromatographically with the native analyte and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte to the internal standard, these effects are largely canceled out. A typical protocol involves:

Homogenization: The biological sample is homogenized.

Spiking: A precise volume of a standard solution of this compound is added.

Saponification: The sample is subjected to alkaline hydrolysis to cleave steryl esters, ensuring all sterols are in their free form. aocs.orgnih.gov

Extraction: The unsaponifiable lipids, including the sterols and the internal standard, are extracted, typically using an organic solvent. mdpi.com

Derivatization and Analysis: The extracted sterols are derivatized and analyzed by GC-MS or LC-MS.

The use of a stable isotope-labeled standard like this compound is crucial for compensating for analyte loss during the multi-step sample preparation process and for mitigating the unpredictable influence of the biological matrix. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Conjunction with Stable Isotope Internal Standards

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols. aocs.orgspringernature.com When combined with a stable isotope internal standard like this compound, it provides a robust platform for highly accurate quantitative analysis.

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Sterols are relatively non-volatile and can exhibit poor chromatographic peak shape due to their polar hydroxyl group. aocs.org To overcome this, they are chemically modified in a process called derivatization prior to GC-MS analysis. This process increases their volatility and thermal stability. mdpi.com

The most common derivatization method for sterols is silylation , which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. aocs.orgresearchgate.net This is typically achieved by reacting the sterol extract with a silylating agent.

Common Silylating Agents:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), it is highly effective for derivatizing sterols. aocs.orgmdpi.com

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating reagent used for creating TMS derivatives. mdpi.comnih.gov

The derivatization reaction is typically performed in a solvent like pyridine (B92270) and may be heated to ensure complete reaction. aocs.orgmdpi.com The resulting TMS-ether derivatives are more volatile, less polar, and produce sharper peaks in the chromatogram, leading to improved separation and detection. aocs.org

Selected Ion Monitoring (SIM) and Full-Scan Acquisition Modes for Deuterated Sterols

GC-MS can be operated in two main acquisition modes: full-scan and selected ion monitoring (SIM). nih.gov

Full-Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), generating a complete mass spectrum for every point in the chromatogram. This is highly useful for identifying unknown compounds by comparing their spectra to established libraries (e.g., NIST, Wiley) and for confirming the identity of known sterols. mdpi.com However, its sensitivity is lower because the detector's time is divided across a wide mass range.

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is preferred due to its significantly higher sensitivity and selectivity. nih.govresearchgate.net Instead of scanning a wide range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analytes. researchgate.net For the analysis of a sterol and its deuterated internal standard, specific ions for both the unlabeled analyte and the labeled standard (e.g., this compound) are monitored. nih.gov The instrument dwells on these selected ions for a longer duration, resulting in a much better signal-to-noise ratio and lower limits of detection. researchgate.net

The table below shows an example of ions that would be monitored in a SIM analysis for 5alpha-Cholestan-3beta-ol and its d7-labeled standard after TMS derivatization.

| Compound | Derivative | Monitored Ions (m/z) | Ion Type |

| 5alpha-Cholestan-3beta-ol | TMS-ether | 460, 355 | Molecular Ion [M]+, Fragment Ion |

| This compound | TMS-ether | 467, 362 | Molecular Ion [M+7]+, Fragment Ion |

Data is illustrative and based on typical fragmentation patterns.

Optimization of GC Parameters for Sterol Isomer Resolution

Achieving baseline separation of structurally similar sterol isomers is a significant challenge in chromatographic analysis. aocs.org Careful optimization of GC parameters is essential for resolving these compounds.

Key GC Parameters for Optimization:

| Parameter | Typical Settings & Considerations | Impact on Separation |

| GC Column | Phase: Low-to-mid polarity phases like 95% dimethyl-5% diphenyl polysiloxane (e.g., DB-5, HP-5MS) are common. aocs.orgnih.gov Higher polarity columns may be needed for specific isomers. aocs.orgDimensions: 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provide a good balance of efficiency and sample capacity. nih.govgcms.cz | The stationary phase chemistry is the primary determinant of selectivity. Column length and diameter affect the overall efficiency (number of theoretical plates). gcms.czgcms.cz |

| Injector Temperature | 250°C - 300°C aocs.org | Must be high enough to ensure rapid and complete vaporization of the derivatized sterols without causing thermal degradation. |

| Oven Temperature Program | Initial Temp: ~250°C. Ramp: A slow temperature ramp (e.g., 2-5°C/min) is often used to separate closely eluting isomers. nih.govFinal Temp: ~300-310°C nih.gov | A temperature program allows for the separation of compounds with a wide range of boiling points and optimizes the resolution of isomeric sterols. |

| Carrier Gas Flow Rate | Typically Helium at a constant flow of ~1.0-1.5 mL/min. nih.govfrontiersin.org | The linear velocity of the carrier gas affects separation efficiency. Operating at or near the optimal flow rate for the column dimensions maximizes resolution. gcms.cz |

| Injection Mode | Splitless or split injection. Splitless is used for trace analysis, while a split ratio (e.g., 1:15 to 1:100) is used for more concentrated samples to avoid column overload. aocs.org | The choice of injection mode impacts the amount of sample introduced to the column, affecting sensitivity and peak shape. |

By systematically adjusting these parameters, analysts can develop robust methods capable of resolving complex mixtures of sterol isomers, which is critical for accurate profiling in various research and clinical applications. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Comprehensive Lipidomics

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for lipidomics, offering high sensitivity and specificity for the analysis of a wide array of lipid species. researchgate.netnih.gov The use of deuterated internal standards like this compound is integral to these methods. clearsynth.com

Development of Multiplexed Internal Standard Mixtures for Broad Lipid Classes

To achieve comprehensive lipidome coverage, researchers often employ multiplexed internal standard mixtures. nih.gov These mixtures contain a variety of isotopically labeled lipids, including deuterated sterols like this compound, to represent different lipid classes. nih.govsigmaaldrich.com This approach allows for the simultaneous quantification of numerous lipid species across a wide range of polarities and concentrations in a single analytical run. nih.gov The development of such comprehensive standards, like the LIPIDOMIX® series, facilitates robust and scalable quantitative lipidomics. sigmaaldrich.comavantiresearch.com

A study on a validated, fast method for quantifying sterols and stanols in human feces utilized a multiplexed approach where this compound was used to quantify its non-deuterated counterpart, cholestanol (B8816890). lipidmaps.org This highlights the direct application of this deuterated standard in complex biological samples.

Multiple Reaction Monitoring (MRM) for Highly Sensitive and Specific Sterol Detection

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific tandem mass spectrometry technique used for targeted quantification of molecules in complex mixtures. proteomics.com.aunih.gov In MRM, a specific precursor ion of the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. proteomics.com.au This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of low-abundance species. proteomics.com.au

The use of a stable isotope-labeled internal standard, such as this compound, is crucial in MRM-based quantification. nih.gov The internal standard, which has a known concentration, is added to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte, correcting for any losses during sample preparation and variations in ionization efficiency. clearsynth.com

A typical LC-MS/MS protocol for sterol analysis involves resolving sterols by reverse-phase high-performance liquid chromatography (HPLC) and coupling it to a triple quadrupole mass spectrometer operating in MRM mode with transitions optimized for each sterol. lipidmaps.org For instance, in the analysis of human fecal samples, specific MRM transitions are established for each target sterol and its corresponding deuterated internal standard, including this compound. lipidmaps.org

Table 1: Illustrative MRM Transitions for Sterol Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cholestanol | 371.3 | 147.1 |

| This compound | 378.3 | 152.1 |

| Cholesterol | 369.3 | 147.1 |

| Cholesterol-d7 | 376.3 | 152.1 |

This table is for illustrative purposes and actual m/z values may vary depending on the specific instrumentation and experimental conditions.

Advanced Mass Spectrometry Techniques for Isotopic Ratio Measurement

Beyond quantification, mass spectrometry techniques are also employed to measure isotopic ratios, providing insights into the origin and metabolic fate of molecules.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Carbon Isotope Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for determining the carbon isotope ratios (¹³C/¹²C) of individual compounds within a complex mixture. nih.govnih.gov In this method, compounds are first separated by gas chromatography. The separated compounds are then combusted to convert them into CO₂, and the isotopic ratio of the resulting gas is measured by an isotope ratio mass spectrometer. asu.edumdpi.com

This technique can be used to differentiate between endogenous and synthetic steroids, as their carbon isotope ratios often differ based on the carbon source and synthetic processes. nih.gov While direct application of GC-C-IRMS with this compound as a standard is less common for carbon isotope analysis (as it is deuterated), the principles of using isotopic standards are central to the field. capes.gov.br GC-C-IRMS has been successfully applied to detect the abuse of synthetic steroids in cattle by comparing the ¹³C/¹²C ratios of metabolites to an endogenous reference compound. nih.gov

Precision and Accuracy Considerations in Quantitative Sterol Analysis

The use of deuterated internal standards like this compound is fundamental to achieving high precision and accuracy in quantitative sterol analysis. clearsynth.comnih.gov Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. researchgate.net

Internal standards compensate for variability at multiple stages of an analytical procedure, including:

Extraction Efficiency: Losses during sample extraction can be corrected for by assuming the analyte and the internal standard are lost at the same rate. nih.gov

Matrix Effects: The presence of other molecules in the sample matrix can enhance or suppress the ionization of the analyte. Since the deuterated standard is chemically identical to the analyte, it experiences similar matrix effects, allowing for their correction. clearsynth.com

Instrumental Drift: Variations in instrument performance over time can be normalized using the consistent signal of the internal standard.

Studies have shown that using an internal standard method can reduce analysis error to less than 2%, compared to errors of 30% or more with external standard methods where sample loss is a significant factor. nih.gov

Table 2: Example of Precision and Accuracy Data for a Validated LC-MS/MS Method

| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Cholestanol | 50 | 49.5 | 3.2 | 99.0 |

| 500 | 508 | 2.5 | 101.6 | |

| 2000 | 1985 | 1.8 | 99.3 |

%CV = Coefficient of Variation. This table presents hypothetical data to illustrate the concepts of precision and accuracy. researchgate.netresearchgate.net

Validation Frameworks for Analytical Methodologies Employing Deuterated Sterol Standards

For an analytical method to be considered reliable, it must undergo a rigorous validation process. nih.govnih.gov Regulatory bodies provide guidelines for bioanalytical method validation, which typically assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: As discussed previously, these are determined at multiple concentration levels within the linear range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a deuterated internal standard like this compound is a critical component of the validation process, as it helps to ensure that the method is robust and reliable for its intended application. nih.gov The validation of methods for quantifying cholesterol biosynthesis using deuterium incorporation further underscores the importance of such standards in clinical and research settings. nih.gov

Investigative Applications in Sterol Metabolism and Biosynthesis Research

Tracing Sterol Flux and Turnover Rates in Biological Systems

The application of stable isotope-labeled compounds such as 5alpha-Cholestan-3beta-ol-d7 is central to understanding the dynamics of sterol homeostasis. By introducing this labeled analogue into a biological system, researchers can meticulously track its metabolic fate, enabling the calculation of sterol synthesis, conversion, and catabolism rates.

Analysis of Cholesterol Biosynthesis Pathways (e.g., Bloch and Kandutsch-Russell Pathways)

The intricate network of cholesterol biosynthesis involves multiple enzymatic steps, with the Bloch and Kandutsch-Russell pathways representing two major routes in the final stages of cholesterol formation. While specific studies detailing the direct use of this compound in delineating these pathways are not prevalent, its utility as an internal standard is inferred from established methodologies in the field. The structural similarity to cholesterol, combined with its distinct mass-to-charge ratio due to the deuterium (B1214612) atoms, makes it an ideal candidate for mass spectrometry-based quantification of key intermediates and end-products of both the Bloch and Kandutsch-Russell pathways. This allows for a precise assessment of the metabolic flow through each route under varying physiological and pathological states.

Elucidation of De Novo Sterol Synthesis Rates

Determining the rate of de novo sterol synthesis is crucial for understanding cholesterol homeostasis. Methodologies often employ deuterium labeling, for instance from heavy water (D₂O), to tag newly synthesized sterols. The incorporation of deuterium into cholesterol and its precursors, such as lathosterol, is measured over time to calculate the fractional and absolute synthesis rates. In such experimental setups, this compound serves as an excellent internal standard for gas chromatography-mass spectrometry (GC-MS) analysis, ensuring accurate and reproducible quantification of the labeled and unlabeled sterol pools.

Evaluation of Sterol Bioconversion and Interconversion Dynamics

The metabolic fate of cholesterol includes its conversion to bile acids and steroid hormones. The dynamics of these bioconversion pathways can be effectively studied using isotopically labeled sterols. For instance, the rate of bile acid synthesis from cholesterol can be quantified by administering a labeled cholesterol precursor and subsequently measuring the appearance of labeled bile acid species in relevant biological fluids. The use of this compound as an internal standard in these analyses facilitates the accurate determination of the concentrations of various sterols and their metabolites, providing a clear picture of the bioconversion and interconversion dynamics.

Mechanistic Studies of Enzymatic Reactions in Sterol Biochemistry

The functional characterization of enzymes involved in sterol metabolism is fundamental to understanding their roles in health and disease. Isotope-labeled compounds like this compound are indispensable for probing the kinetics and mechanisms of these enzymatic reactions.

Characterization of Cholestenone 5-alpha-Reductase Activity

Cholestenone 5-alpha-reductase is a key enzyme that catalyzes the reduction of the C5-C6 double bond in various sterol intermediates. To assay its activity, a labeled substrate can be incubated with the enzyme, and the formation of the labeled product can be monitored over time. While direct studies employing this compound as a substrate for this enzyme are not widely reported, it can be effectively used as an internal standard to quantify both the substrate and the product of the reaction, thereby enabling detailed kinetic analysis of the enzyme.

Kinetic Isotope Effects in Sterol Biotransformations

The introduction of deuterium atoms into the 5alpha-Cholestan-3beta-ol molecule at the C25, C26, and C27 positions creates a heavier isotopologue. This mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break it. wikipedia.orgwikipedia.org Consequently, if the cleavage of a C-H bond at one of these deuterated positions is a rate-determining step in a metabolic transformation, the reaction will proceed more slowly for this compound than for its non-deuterated counterpart. wikipedia.org

This principle is particularly relevant in studying the enzymatic reactions involved in sterol metabolism, many of which are catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov These enzymes are often responsible for hydroxylating sterol side chains. mdpi.com By comparing the rate of metabolism of 5alpha-Cholestan-3beta-ol with that of this compound, researchers can elucidate the mechanisms of these enzymatic reactions. nih.gov

Table 1: Theoretical Kinetic Isotope Effect (KIE) in Sterol Biotransformation

| Reaction Step | Isotope Location | Expected KIE (kH/kD) | Mechanistic Implication |

| Side-chain hydroxylation at C25, C26, or C27 | C25, C26, C27 | > 1 | C-H bond cleavage is part of the rate-determining step. |

| Ring hydroxylation | C25, C26, C27 | ~ 1 | Side-chain C-H bond cleavage is not rate-determining. |

| Dehydrogenation of the side-chain | C25, C26, C27 | > 1 | C-H bond cleavage is part of the rate-determining step. |

Identification and Quantification of Novel Sterol Metabolites and Intermediates

One of the most powerful applications of this compound is its use as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). The accurate quantification of endogenous biomolecules is often hampered by sample loss during extraction, purification, and analysis. An ideal internal standard is chemically very similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

Deuterated sterols, including this compound, serve this purpose exceptionally well. nih.gov They co-elute with their non-deuterated (endogenous) counterparts during chromatography and exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source. nih.gov Because this compound has a known mass difference (typically +7 atomic mass units) from the native compound, it can be easily differentiated.

In practice, a known quantity of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process. Any subsequent loss of sterols during the procedure will affect both the analyte and the deuterated standard equally. By measuring the ratio of the endogenous analyte signal to the internal standard signal in the final mass spectrum, the initial concentration of the analyte can be calculated with high precision and accuracy. This approach has been successfully used to quantify a wide array of cholesterol precursors and plant sterols. nih.gov

This methodology is instrumental in discovering and quantifying novel or low-abundance sterol metabolites. The presence of the internal standard allows for confident identification of trace-level compounds and provides the necessary reference for accurate measurement, which is crucial for understanding the complex network of sterol metabolism and identifying potential biomarkers for diseases related to sterol dysregulation.

Compound-Specific Stable Isotope Analysis (CSIA) for Dietary Sterol Tracing and Nutritional Constraints

Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical technique used to determine the isotopic composition of individual compounds within a complex mixture. sethnewsome.org When this compound is used in nutritional studies, it acts as a tracer to investigate the absorption, distribution, and metabolic fate of dietary cholestanol (B8816890). nih.govnih.gov Cholestanol is a saturated derivative of cholesterol found in many food sources and is also formed endogenously through the intestinal conversion of cholesterol by gut microbiota.

In a typical study, a subject consumes a meal containing a known amount of this compound. nih.gov By analyzing the isotopic enrichment of cholestanol in blood plasma and feces over time, researchers can precisely quantify key metabolic parameters. For example, the measurement of the tracer in fecal samples relative to a non-absorbable marker allows for the calculation of the true fractional absorption of dietary cholestanol. nih.govnih.gov

Once absorbed, the deuterated tracer enters the body's cholestanol pools. Tracking its appearance and dilution in plasma provides insights into the kinetics of cholestanol metabolism, including its distribution among different lipoproteins and its rate of elimination from the body. nih.gov This approach has been vital in studying conditions like phytosterolemia, a rare genetic disorder characterized by the hyperabsorption of plant sterols and cholestanol. nih.gov

The use of stable isotopes like deuterium is a significant advantage over older methods that relied on radioactive tracers, as it is safe for use in all human subjects, including children and women of child-bearing age. nih.gov CSIA with this compound provides a non-radioactive, highly sensitive, and specific method to delineate the pathways of dietary sterol absorption and to understand the nutritional constraints and regulatory mechanisms governing sterol balance in the human body. metsol.com

Broader Research Applications in Lipidomics and Biomembrane Studies

Integration of 5alpha-Cholestan-3beta-ol-d7 into Global Lipidomics Profiling Workflows

Global lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological sample. A significant challenge in this field is the accurate measurement of hundreds to thousands of individual lipid species. Stable isotope labeling has become a cornerstone technique for enhancing the precision and scope of lipidomics studies. nih.govresearchgate.net this compound is integrated into these workflows, particularly in mass spectrometry (MS)-based approaches, as a tracer. nih.gov By introducing the labeled compound to cells or organisms, researchers can follow its metabolic fate, tracking its conversion into other molecules and its incorporation into different cellular compartments. This "flux analysis" provides a dynamic view of lipid metabolism, revealing the rates of biosynthesis, degradation, and transport that are crucial for understanding cellular physiology in health and disease. nih.govisotope.com

Role as an Essential Internal Standard for Data Normalization and Reproducibility in Lipidomics

Perhaps the most widespread application of this compound is its use as an internal standard in mass spectrometry for the precise quantification of its endogenous, non-labeled form and other related sterols. caymanchem.comnih.gov In the technique of isotope dilution mass spectrometry (ID-MS), a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. nih.govnih.gov Because the deuterated and non-deuterated forms are chemically identical, they behave the same way during sample extraction, purification, and derivatization.

However, they are easily distinguished by the mass spectrometer due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated standard, analysts can calculate the exact amount of the endogenous compound with very high accuracy and precision. nih.gov This method corrects for sample loss during preparation and for variations in instrument response, thereby ensuring data normalization and improving run-to-run reproducibility, which is critical for comparing results across large sample cohorts. nih.govnih.gov Cholesterol-d7, a closely related compound, is established as a definitive method standard for total cholesterol measurement in serum. nih.gov

| Application in Mass Spectrometry | Description | Key Advantage | Citations |

| Internal Standard | A known amount of this compound is added to samples before analysis. | Corrects for sample loss and instrument variability, ensuring high accuracy and precision. | nih.govnih.gov |

| Isotope Dilution | The ratio of the natural analyte to the deuterated standard is measured to determine the absolute concentration. | Considered a "gold standard" or definitive method for quantification. | nih.gov |

| Metabolic Tracer | The labeled compound is introduced to a biological system to track its metabolic conversion and transport. | Enables the study of dynamic metabolic pathways (flux analysis). | nih.govisotope.com |

Investigations into Sterol-Membrane Interactions and Lipid Bilayer Properties

Sterols are critical modulators of the physical properties of cellular membranes. The orientation, location, and dynamics of sterols within the lipid bilayer influence membrane fluidity, permeability, and the function of embedded proteins. Deuterated sterols like this compound are invaluable for studying these interactions at a molecular level using sophisticated biophysical techniques.

Deuterium (B1214612) nuclear magnetic resonance (²H-NMR) is a powerful method for probing the structure and dynamics of lipid membranes. rero.ch By selectively replacing hydrogen atoms with deuterium on a lipid or sterol molecule, researchers can measure the deuterium quadrupole splitting. nih.govnih.gov This splitting is highly sensitive to the orientation and motional freedom of the carbon-deuterium bond relative to the magnetic field.

Neutron scattering and diffraction techniques offer a unique way to determine the precise location of molecules within a larger assembly, such as a lipid bilayer. ill.eu This is possible because hydrogen (¹H) and its isotope deuterium (²H) scatter neutrons very differently. By selectively deuterating a specific molecule, it can be "highlighted" against a non-deuterated background. nih.gov

In studies of model membranes, this compound can be used to pinpoint the exact position and orientation of the sterol nucleus within the lipid bilayer. nih.goviaea.org By comparing the neutron scattering patterns of membranes containing deuterated sterols with those containing non-deuterated sterols, researchers can construct a scattering length density profile. This profile reveals the depth of the sterol within the membrane, its tilt relative to the membrane normal, and its association with specific lipid neighbors. Such studies have been crucial in confirming the localization of cholesterol in complex lipid mixtures modeling the skin's barrier layer. nih.gov

Development of Deuterated Sterols as Raman Active Probes for Intracellular Imaging

Visualizing the distribution of specific lipids within a single living cell is a major challenge in cell biology. Deuterated sterols have emerged as exceptional probes for this purpose using advanced microscopy techniques like Stimulated Raman Scattering (SRS) microscopy. nih.govresearchgate.net The carbon-deuterium (C-D) bond possesses a vibrational frequency that falls within a "silent" region of the Raman spectrum of a cell (around 2000-2300 cm⁻¹), where there are no interfering signals from endogenous molecules. nih.gov

This unique spectral window allows for the background-free imaging of deuterated molecules. acs.org When cells are supplied with a deuterated sterol like this compound or related compounds, SRS microscopy can map its uptake, trafficking, and storage with high spatial resolution. nih.govnih.gov Research using highly deuterated cholesterol has successfully visualized its accumulation in lipid droplets and revealed heterogeneity in lipid storage between individual droplets within the same cell. researchgate.netnih.gov This approach provides a non-perturbative way to study the dynamics of sterol metabolism in real-time. nih.gov

Use in Studying Sterol Transport and Homeostasis Mechanisms

Maintaining the correct balance of sterols, known as sterol homeostasis, is vital for cellular function. nih.gov Disruptions in the synthesis, transport, or catabolism of sterols are linked to numerous diseases. Labeled sterols are essential tools for dissecting the complex molecular machinery that governs these processes. nih.govnih.gov

By introducing this compound into a cellular or animal model, scientists can trace its journey through various metabolic and transport pathways. isotope.comnih.gov For instance, researchers can monitor its efflux from cells mediated by specific transporter proteins (like ABC transporters), its conversion to other steroid species, or its impact on the expression of genes involved in cholesterol synthesis and uptake. nih.govnih.gov These studies help to elucidate how cells sense and regulate their sterol levels and how dietary compounds or genetic mutations can perturb this delicate balance. nih.gov

Research Perspectives and Future Directions in Deuterated Sterol Applications

Development of Next-Generation Analytical Platforms for Enhanced Sterol Analysis

The accurate analysis of sterols is fundamental to understanding their roles in health and disease. Next-generation analytical platforms are continuously being developed to improve sensitivity, specificity, and throughput. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) has become a cornerstone in sterol analysis, offering high sensitivity and the ability to analyze a wide range of biomolecules. mdpi.comresearchgate.net Recent advancements focus on high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap analyzers, which provide exceptional mass accuracy, enabling the confident identification of sterol isomers and their metabolites. researchgate.netnih.govmdpi.com

Tandem mass spectrometry (MS/MS) further enhances selectivity, which is crucial for distinguishing between structurally similar sterols. nih.gov Innovations in ionization techniques and front-end separation technologies are also improving the sensitivity and selectivity of sterol analysis, which is particularly important for detecting low-abundance species. youtube.com Furthermore, novel chemical derivatization methods, such as N–H aziridination, are being explored to enhance the ionization efficiency of nonpolar sterols, allowing for more sensitive and accurate quantification. chromatographyonline.comchromatographyonline.com The development of intelligent LC-MS systems with automated optimization and data analysis capabilities is also streamlining the analytical workflow, making complex sterol analysis more accessible. youtube.com

To overcome the challenges of labor-intensive and time-consuming sample preparation, methods like supported liquid extraction (SLE) are being adopted. SLE offers a simpler and more efficient alternative to traditional liquid-liquid extraction, avoiding the use of hazardous solvents. biotage.com The integration of these advanced analytical platforms is essential for high-throughput and comprehensive sterol profiling in various biological matrices.

Table 1: Advancements in Analytical Platforms for Sterol Analysis

| Technology | Advancement | Benefit |

| Mass Spectrometry (MS) | High-Resolution MS (HRMS) such as TOF and Orbitrap | High mass accuracy for confident identification of sterols and their metabolites. researchgate.netnih.govmdpi.com |

| Tandem MS (MS/MS) | Enhanced selectivity for distinguishing between structurally similar sterols. nih.gov | |

| Intelligent LC-MS Systems | Automated optimization and data analysis for improved efficiency. youtube.com | |

| Sample Preparation | Supported Liquid Extraction (SLE) | Simplified and more efficient extraction without hazardous solvents. biotage.com |

| Derivatization | N–H Aziridination | Enhanced ionization efficiency of nonpolar sterols for improved sensitivity. chromatographyonline.comchromatographyonline.com |

Advancements in Biosynthetic Engineering for Tailored Deuterated Sterol Production

The availability of high-purity deuterated sterols is critical for their use as internal standards and tracers. Biosynthetic engineering offers a powerful and sustainable approach for producing these labeled compounds. The yeast Saccharomyces cerevisiae has been extensively engineered to produce a variety of sterols. nih.gov By modifying the endogenous ergosterol (B1671047) biosynthesis pathway, researchers can redirect metabolic flux towards the production of specific, and often deuterated, sterols. rsc.orgrsc.orgbiorxiv.org

One common strategy involves upregulating the mevalonate (B85504) (MVA) pathway to increase the pool of sterol precursors. biorxiv.org Furthermore, the introduction of plant enzymes into yeast can facilitate the synthesis of phytosterols (B1254722) like campesterol. biorxiv.org For the production of deuterated sterols, the yeast is cultured in a medium containing deuterium (B1214612) oxide (D₂O), which serves as the source of deuterium atoms that are incorporated into the sterol backbone. rsc.orgrsc.org This method has been successfully used to produce uniformly deuterated squalene (B77637), the precursor to all sterols, as well as deuterated versions of cholesterol, 22,23-dihydrobrassicasterol, and 24-methylenecholesterol. rsc.orgrsc.org

Integration of Deuterated Sterol Data with Systems Biology and Computational Modeling

The vast datasets generated from sterol analysis using deuterated standards can be integrated with systems biology and computational modeling to gain a deeper understanding of sterol metabolism on a systemic level. Computational models are increasingly being used to simulate and study complex biological processes like cholesterol metabolism and its link to diseases such as atherosclerosis. nih.gov These models can incorporate data from various "omics" platforms, including transcriptomics and metabolomics, to create a more holistic view of the regulatory networks involved. mdpi.com

By using deuterated sterols as internal standards, researchers can obtain accurate quantitative data on sterol levels, which can then be fed into these computational models to validate and refine them. nih.gov For example, integrated transcriptome and metabolome analyses in cells treated with cholesterol have revealed complex gene regulatory networks and metabolic remodeling. mdpi.com This integrated approach can help identify novel regulatory hubs and potential therapeutic targets. mdpi.com

Furthermore, mass isotopomer distribution analysis (MIDA) using stable isotopes can provide insights into the precursor pools for sterol synthesis, allowing for the calculation of synthesis rates. nih.gov This information is invaluable for building and validating dynamic models of sterol flux through various metabolic pathways.

Exploration of Novel Biochemical Pathways and Biological Functions of Sterols using Isotopic Tracers

Deuterated sterols are indispensable tools for tracing the metabolic fate of sterols and discovering novel biochemical pathways and biological functions. researchgate.netnih.govarkat-usa.org By administering a deuterated sterol to a biological system, researchers can track its conversion into various metabolites using mass spectrometry. This approach has been instrumental in elucidating the pathways of cholesterol degradation to bile acids. nih.gov

Isotopic tracers have also been used to study the biosynthesis of sterols in a variety of organisms, from nematodes to plants, revealing species-specific pathways and enzymes. researchgate.netbiorxiv.org For instance, feeding deuterium-labeled cholesterol to C. elegans has helped to revise the understanding of cholesterol metabolism in this model organism. researchgate.net The use of deuterium-labeled precursors can also help to determine the kinetic isotope effect (KIE) of enzymatic reactions, providing mechanistic insights into enzyme function. researchgate.net

Beyond well-established pathways, deuterated sterols can be used to explore previously unknown functions. For example, recent studies have investigated the role of specific enzymes in vitamin D metabolism and their connection to cancer pathways, opening up new avenues for therapeutic intervention. news-medical.netdrugdiscoverynews.com The ability to track the movement and transformation of sterols within cells and organisms provides a powerful method for uncovering the intricate roles these molecules play in biology.

Expansion of Deuterated Sterol Libraries for Comprehensive Metabolomic Coverage

The field of metabolomics aims to comprehensively identify and quantify all small molecules in a biological system. The development of extensive libraries of deuterated compounds, including sterols, is crucial for achieving accurate and comprehensive metabolomic coverage. nih.gov Deuterated internal standards are essential for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and reproducibility of quantitative measurements. nih.govnih.gov

Efforts are underway to expand the available library of deuterated sterols to cover a wider range of endogenous and dietary sterols and their metabolites. rsc.orgrsc.org This includes the biosynthetic production of uniformly deuterated sterols that are not commercially available. rsc.orgrsc.org A comprehensive library of deuterated standards enables the development of targeted and quantitative lipidomics workflows that can measure hundreds of lipid species across multiple classes. nih.gov

The combination of global metabolome labeling, where all endogenous metabolites are labeled with a stable isotope, and tracer-based labeling with specific deuterated compounds provides a powerful strategy for enhancing untargeted profiling and compound annotation in metabolomics studies. frontiersin.orgresearchgate.net This dual-labeling approach facilitates the confident identification of known and unknown metabolites and their classification into specific metabolic pathways.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of 5alpha-Cholestan-3beta-ol-d7 for use as an internal standard in lipidomics?

- Methodological Answer : Purity verification typically involves chromatographic techniques such as HPLC or GC-MS. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is commonly used to assess sterol purity, leveraging the compound’s retention time against certified reference materials. Mass spectrometry (MS) further confirms structural integrity by matching the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic pattern (d7 labeling) to theoretical values. Ensure solvents like chloroform or ethanol are used for dissolution to avoid interference .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols, including wearing nitrile gloves and safety goggles. In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For inhalation exposure, move the individual to fresh air and administer oxygen if necessary. Store the compound in a tightly sealed container at 2–8°C, away from oxidizing agents, to prevent degradation .

Q. What spectral characteristics confirm the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should show characteristic signals for the 3β-hydroxyl group (δ ~3.5 ppm, broad singlet) and deuterium-induced splitting in adjacent protons. In mass spectrometry, the molecular ion peak at m/z 395.7 (C₂₇H₄₁D₇O⁺) confirms the deuterated structure. Compare these data against NIST reference spectra or peer-reviewed datasets for validation .

Advanced Research Questions

Q. How can deuterium labeling in this compound influence chromatographic separation, and how should this be addressed in method optimization?

- Methodological Answer : Deuterium substitution reduces retention time in reverse-phase HPLC due to increased hydrophobicity. To resolve co-elution with non-deuterated analogs, adjust the mobile phase gradient (e.g., increase acetonitrile percentage by 2–5%) or use a C18 column with smaller particle size (1.7–2.6 µm). Validate separation efficiency using spiked samples and calculate resolution factors (R > 1.5) to ensure accuracy in quantification .

Q. What strategies resolve discrepancies in sterol quantification when using this compound as an internal standard?

- Methodological Answer : Contradictions may arise from matrix effects or incomplete extraction. Implement isotope dilution analysis (IDA) by spiking deuterated standards prior to extraction to correct for recovery losses. Use tandem MS (MS/MS) to minimize interference from isobaric compounds. Validate the method with spike-and-recovery experiments (target: 85–115% recovery) and assess linearity (R² > 0.99) across the expected concentration range .

Q. In metabolic flux studies, how should researchers account for kinetic isotope effects (KIEs) when using this compound to track cholesterol biosynthesis?

- Methodological Answer : Deuterium at non-labile positions (e.g., C-3β) minimizes KIEs, but labile positions (e.g., hydroxyl groups) may alter enzyme kinetics. Perform control experiments with non-deuterated and deuterated standards to quantify enzymatic turnover rates. Use LC-MS/MS with multiple reaction monitoring (MRM) to compare metabolite ratios and normalize data to correct for isotopic fractionation .

Q. What experimental designs are optimal for studying the oxidative stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–6 months. Analyze degradation products via LC-MS and quantify oxidation markers (e.g., 7-keto derivatives). Use Arrhenius modeling to predict shelf life under standard storage conditions (2–8°C). Include antioxidants like BHT (0.01% w/v) in stock solutions to inhibit autoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.